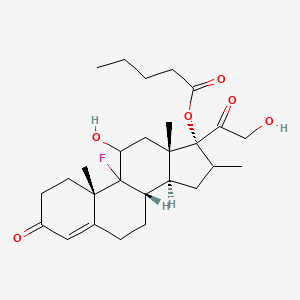

1,2-Dihydro Betamethasone 17-Valerate

Description

Contextualization of Glucocorticoid Chemical Modifications and Analogues

Glucocorticoids, a class of steroid hormones, are pivotal in regulating a wide array of physiological processes, including metabolism and inflammation. derangedphysiology.com Synthetic glucocorticoids like betamethasone (B1666872) are structural analogues of the endogenous hormone cortisol, modified to amplify their therapeutic properties. derangedphysiology.comyoutube.com The chemical structures of these synthetic variants are engineered to achieve a higher degree of glucocorticoid activity and a lesser degree of mineralocorticoid activity. drugs.com

The development of new glucocorticoid derivatives is driven by the need to improve the benefit-to-risk ratio of these potent drugs. nih.gov Modifications often involve the introduction of functional groups to alter their pharmacokinetic and pharmacodynamic properties. These alterations can influence receptor binding affinity, metabolic stability, and tissue distribution, ultimately aiming to enhance anti-inflammatory effects while minimizing systemic side effects. derangedphysiology.comnih.gov

Rationale for Investigating 1,2-Dihydro Steroid Derivatives in Medicinal Chemistry

The investigation of dihydro derivatives of steroids is a significant area of medicinal chemistry. The reduction of a double bond in the steroid nucleus, as seen in the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT), can dramatically alter biological activity. DHT, for instance, is a more potent androgen than testosterone. This highlights how seemingly minor structural changes can have profound pharmacological consequences.

In the context of corticosteroids, the metabolism of these drugs often involves reduction reactions. nih.gov The A-ring of cortisol, for example, is metabolically reduced to dihydrocortisol (B45014) and subsequently to tetrahydrocortisol, which are then conjugated for excretion. nih.gov Understanding these metabolic pathways and the biological activity of the resulting dihydro metabolites is crucial for several reasons:

Predicting Drug Metabolism and Clearance: Studying dihydro derivatives helps in understanding how the parent drug is metabolized in the body, which influences its duration of action and clearance rate. nih.gov

Identifying Active Metabolites: Some metabolites may retain or even possess enhanced biological activity compared to the parent compound.

Understanding Side Effects: Metabolites can sometimes be responsible for adverse effects not directly attributed to the parent drug.

Improving Drug Design: Knowledge of metabolic pathways, including the formation of dihydro derivatives, can inform the design of new drugs with improved metabolic stability and therapeutic profiles.

A key metabolic step for corticosteroids is the reduction of the A-ring, and defects in this process can have significant clinical implications. nih.gov Therefore, the study of dihydro derivatives like 1,2-Dihydro Betamethasone 17-Valerate provides insight into the metabolic fate and potential biological activity of its parent compound.

Positioning of this compound within Corticosteroid Research

Currently, this compound is primarily recognized and researched as an impurity and a potential degradation product of Betamethasone 17-Valerate. nih.gov Its presence in pharmaceutical formulations is monitored to ensure the quality, stability, and safety of the final drug product. Forced degradation studies, which intentionally expose a drug substance to stress conditions like heat, light, and acid/base hydrolysis, are conducted to identify potential degradation products, including dihydro derivatives. nih.govnih.govnih.govmaynoothuniversity.ie

The formation of this compound likely occurs through the reduction of the C1-C2 double bond in the A-ring of the Betamethasone 17-Valerate molecule. This reduction can be a result of manufacturing processes or degradation over time. While there is a lack of extensive research into any unique pharmacological activity of this specific compound, its role as a process-related impurity and degradation product makes it a relevant subject of study in pharmaceutical analysis and quality control.

Overview of Key Academic Research Areas for the Chemical Compound

The academic research concerning this compound is concentrated in the following areas:

Impurity Profiling and Identification: A significant portion of the research involves the identification and characterization of impurities in Betamethasone 17-Valerate drug substances and products. pharmaffiliates.compharmaffiliates.compharmaffiliates.com Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to detect and quantify these impurities, including this compound. nih.gov

Degradation Pathway Elucidation: Studies on the thermal and photodegradation of Betamethasone 17-Valerate aim to understand the chemical pathways that lead to the formation of various degradation products. nih.govnih.govresearchgate.net This includes investigating the conditions under which the A-ring is reduced to form the dihydro derivative.

Reference Standard Development: The synthesis and characterization of pure this compound are necessary to create certified reference standards. These standards are crucial for the accurate quantification of this impurity in pharmaceutical quality control laboratories.

While direct investigation into the biological activity of this compound is not prominent in the current literature, the existing research provides a solid foundation for its analytical characterization and its importance in the quality assessment of Betamethasone 17-Valerate formulations.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(8S,10S,13S,14S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39FO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h13,16,19-21,29,31H,5-12,14-15H2,1-4H3/t16?,19-,20-,21?,24-,25-,26?,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEYXUARKUPLOZ-GEOKMHBASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@@]1(C(C[C@@H]2[C@@]1(CC(C3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 1,2 Dihydro Betamethasone 17 Valerate

Established and Novel Synthetic Pathways to the 1,2-Dihydro Steroid Core

The generation of the 1,2-dihydro steroid core from a precursor like betamethasone (B1666872), which contains a Δ¹,⁴-diene system in its A-ring, is primarily achieved through reduction reactions. Catalytic hydrogenation stands as a principal and established method for this transformation. The process involves the saturation of the C1-C2 double bond, which fundamentally alters the geometry and properties of the steroid's A-ring.

Stereoselective Synthesis of the Dihydro Moiety

Research into the catalytic hydrogenation of related steroidal enones has shown that palladium-based catalysts are highly effective. nih.gov For instance, palladium-catalyzed reduction of 9α-fluorohydrocortisone derivatives has been reported to yield the 5β-configuration. rsc.org The use of palladium on carbon (Pd/C) in the presence of basic additives or specific solvents can steer the reaction towards the desired stereoisomer. It is suggested that under basic conditions, a Δ²,⁴-dienolate anion may form, which favors the catalyst's approach from the β-face, resulting in high 5β-selectivity. nih.gov

Recent advancements have explored the use of ionic liquids as additives to improve selectivity. Studies on the hydrogenation of steroidal 4-ene-3-ketones demonstrated that the presence of achiral tetrabutylammonium (B224687) salts can significantly favor the formation of the 5β-steroid structure. nih.gov This suggests that the ionic liquid itself plays a crucial role in determining the stereochemical pathway, potentially more so than chiral components within the additive. nih.gov

Table 1: Conditions for Stereoselective Catalytic Hydrogenation of Steroidal Enones

| Catalyst | Additive/Solvent | Key Conditions | Predominant Product Configuration | Reference |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | Basic Media | - | 5β | nih.gov |

| Palladium Chloride (PdCl₂) | Tetrabutylammonium d-mandelate / Isopropanol | Room Temperature, 1 bar H₂ | 5β (Improved Selectivity) | nih.gov |

| Palladium Catalyst | - | - | 5β | rsc.org |

Role of Key Synthetic Intermediates and Reaction Conditions

The direct precursor for forming the 1,2-dihydro core is typically a corticosteroid possessing the Δ¹,⁴-diene A-ring, such as Betamethasone 17-Valerate itself or a closely related synthetic intermediate. The reaction conditions are paramount for achieving a successful and selective reduction. The choice of metal catalyst, the pH of the solution, and the solvent system all exert considerable influence on the reaction's efficiency and stereochemical outcome. nih.gov

The process of catalytic hydrogenation involves the irreversible adsorption of the steroid onto the catalyst surface. researchgate.net The structure of the steroid, including the presence and orientation of remote functional groups, can hinder or facilitate access to either the α- or β-face of the molecule, thereby influencing the final product configuration. nih.gov For example, axial hydrogen atoms at C7 and C9 can sterically hinder the approach of the catalyst to the α-face of the Δ⁴ bond, further promoting the β-face attack that leads to 5β-products. nih.gov

Esterification Chemistry at the 17-Position for Valerate (B167501) Moiety

Corticosteroids like betamethasone possess multiple hydroxyl groups, typically at the C11, C17, and C21 positions. Therefore, achieving regioselective esterification at the C17α-hydroxyl group to introduce the valerate moiety is a significant synthetic challenge that requires precise control.

Regioselective Synthesis of the 17-Valerate Ester

A common and effective method for the regioselective synthesis of Betamethasone 17-Valerate involves the reaction of betamethasone with an orthoester, specifically trimethyl orthovalerate. google.com This reaction is typically performed in a solvent such as tetrahydrofuran (B95107) (THF) with an acid catalyst like tosic acid. google.com

The mechanism is believed to proceed through the formation of a cyclic orthoester intermediate involving the more reactive C17 and C21 hydroxyl groups. The sterically hindered 11β-hydroxyl group does not participate. Subsequent controlled hydrolysis of this intermediate, often using a dilute aqueous acid like sulfuric acid, selectively cleaves the orthoester to yield the thermodynamically more stable 17-monoester. google.com This approach cleverly utilizes the differential reactivity and stability of the hydroxyl groups to direct the valerate group to the desired C17 position.

Optimization of Esterification Yields and Purity for Research Applications

To maximize the yield and purity of Betamethasone 17-Valerate for industrial or research purposes, optimization of the reaction and purification steps is essential. This involves careful control over reagent stoichiometry, reaction time, and temperature. For instance, a patented synthesis method describes a multi-step process following the initial reaction. google.com

Table 2: Key Reagents in an Optimized Synthesis of Betamethasone 17-Valerate

| Reagent | Role in Synthesis | Reference |

|---|---|---|

| Betamethasone | Starting steroid core | google.com |

| Trimethyl orthovalerate | Valerate group donor, forms intermediate | google.com |

| Tetrahydrofuran (THF) | Anhydrous reaction solvent | google.com |

| Tosic Acid | Catalyst for orthoester formation | google.com |

| Aqueous Sulfuric Acid | Controlled hydrolysis of intermediate | google.com |

| Pyridine | Neutralizing agent | google.com |

| Methanol (B129727)/Water/Acetic Acid | Solvent system for purification/crystallization | google.com |

Exploration of Green Chemistry Principles in the Synthesis of 1,2-Dihydro Betamethasone 17-Valerate Analogues

The synthesis of steroids has traditionally involved multi-step processes using hazardous reagents and generating significant waste. researchgate.net Consequently, the application of green chemistry principles to create more sustainable and efficient synthetic routes for steroid analogues is an area of active research. researchgate.netmdpi.com These principles can be applied to the synthesis of analogues of this compound to reduce environmental impact. researchgate.netresearchgate.net

Key green approaches applicable to steroid synthesis include:

Biocatalysis: The use of whole-cell microorganisms or isolated enzymes offers high regio- and stereoselectivity for various transformations, such as hydroxylations and reductions, under mild, aqueous conditions. mdpi.commdpi.com For example, microbial transformations are already a cornerstone of the industrial production of some corticosteroids, often used for the 1,2-dehydrogenation step. nih.govresearchgate.net Applying enzymatic or microbial reduction could provide a green alternative for creating the 1,2-dihydro core. Engineered microorganisms have shown potential in producing steroid precursors, which could simplify synthesis routes from more than ten chemical steps to a single fermentation step. mdpi.com

Heterogeneous Catalysis and Alternative Solvents: The use of solid-supported catalysts simplifies product purification and allows for catalyst recycling, a key tenet of green chemistry. researchgate.netresearchgate.net As discussed, ionic liquids have been used as additives in hydrogenation reactions to improve selectivity and facilitate catalyst recovery. nih.gov Solvent-free reaction conditions or the use of greener solvents also reduces the environmental burden of the synthesis. mdpi.com

Flow Chemistry: Continuous flow synthesis offers enhanced safety, better process control, and often higher space-time yields compared to traditional batch processing. rsc.org This technology has been successfully applied to the synthesis of other steroids, demonstrating its potential for producing complex molecules like corticosteroid analogues in a more efficient and sustainable manner. rsc.org

Table 3: Green Chemistry Approaches in Steroid Synthesis

| Approach | Description | Potential Benefit for Analogue Synthesis | Reference |

|---|---|---|---|

| Biocatalysis | Use of enzymes or whole-cell microorganisms (e.g., Mycolicibacterium) to perform specific chemical steps. | Highly stereoselective reduction of the A-ring; reduced use of toxic reagents and mild reaction conditions. | mdpi.commdpi.com |

| Heterogeneous Catalysis | Catalysts are in a different phase from the reactants (e.g., solid catalyst in a liquid reaction mixture). | Easy separation of catalyst from the product, enabling catalyst recycling and reducing waste. | researchgate.netresearchgate.net |

| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream rather than in a single batch. | Improved safety, higher yields, and greater efficiency; potential for telescoping multiple reaction steps. | rsc.org |

| Use of Ionic Liquids | Salts that are liquid at low temperatures are used as solvents or additives. | Can enhance reaction selectivity (e.g., in hydrogenation) and may allow for easier catalyst recycling. | nih.gov |

Chemical Transformations and Derivatization Strategies for Structure-Activity Relationship Studies

The investigation of Structure-Activity Relationships (SAR) is fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For corticosteroids, derivatization is a key strategy to modulate potency, selectivity, and pharmacokinetic properties. In the context of this compound, the most significant chemical transformation is the one that defines it: the reduction of the C1-C2 double bond in the A-ring of the parent steroid, Betamethasone 17-Valerate.

This transformation, typically achieved through catalytic hydrogenation, is a critical derivatization strategy for probing the influence of A-ring unsaturation on glucocorticoid receptor (GR) binding and subsequent anti-inflammatory activity. It is well-established in corticosteroid SAR that the introduction of a double bond between carbons 1 and 2 (Δ¹) significantly enhances glucocorticoid activity relative to mineralocorticoid effects. researchgate.netnih.gov For instance, prednisolone (B192156) (which has a C1-C2 double bond) is four times more active as an anti-inflammatory agent than hydrocortisone (B1673445) (which lacks this feature). nih.gov

Consequently, the conversion of Betamethasone 17-Valerate to its 1,2-dihydro derivative serves as a direct test of this principle. The reduction of the Δ¹ double bond is expected to decrease the anti-inflammatory potency of the molecule. This makes this compound a less active derivative, and its presence as an impurity in pharmaceutical preparations of Betamethasone 17-Valerate must be carefully controlled.

While specific studies detailing further derivatization of this compound itself are not prominent in the literature, the broader field of corticosteroid chemistry provides a framework for potential SAR studies. Other common chemical transformations applied to corticosteroids to fine-tune their activity include:

Esterification: Modification of the hydroxyl groups at C17 and C21. The valerate ester at the C17 position is crucial for lipophilicity and skin penetration. Further esterification at C21 can also occur, leading to diester compounds. biosynth.com The isomerization of the valerate group from the C17 to the C21 position is another known transformation, which drastically reduces activity. nih.govresearchgate.net

Halogenation: Introduction of fluorine atoms at the C6α or C9α position is known to potentiate glucocorticoid activity. uomustansiriyah.edu.iq

Table 1: Structural Comparison for SAR Analysis

| Feature | Betamethasone 17-Valerate | This compound | Impact on Activity |

| A-Ring | Δ¹,⁴-diene-3-one | Δ⁴-ene-3-one | The absence of the Δ¹ double bond significantly reduces glucocorticoid (anti-inflammatory) activity. researchgate.netnih.gov |

| C17 Ester | Valerate | Valerate | The C17-valerate ester enhances topical potency by increasing lipophilicity. |

| C9 Position | Fluorine | Fluorine | The 9α-fluoro group potentiates both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iq |

| C16 Position | β-Methyl | β-Methyl | The 16β-methyl group minimizes mineralocorticoid (salt-retaining) side effects. |

Purification and Isolation Methodologies for Synthetic Products

The purification and isolation of this compound are critical processes, particularly as it is often considered a process-related impurity in the production of Betamethasone 17-Valerate. clearsynth.com Methodologies must be highly efficient to separate this closely related structure from the active pharmaceutical ingredient (API). The primary techniques employed are chromatography and crystallization.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the cornerstone for both the analysis and purification of betamethasone compounds. google.com For isolation, preparative HPLC is used to separate the 1,2-dihydro impurity from the main API batch.

Stationary Phases: Reversed-phase columns (e.g., C18) are commonly used for analytical HPLC. For preparative and column chromatography, normal-phase adsorbents like silica (B1680970) gel are also employed.

Mobile Phases: In thin-layer chromatography (TLC) used for monitoring reactions and isolating photodegradation products, solvent systems such as chloroform (B151607) and acetone (B3395972) mixtures (e.g., 5:2 v/v) have been utilized. nih.gov HPLC methods often use mixtures of organic solvents like methanol or acetonitrile (B52724) with water. researchgate.netsigmaaldrich.com

Crystallization and Extraction: Crystallization is a fundamental step for purifying the crude product and removing impurities. Patent literature describes detailed multi-step purification processes for Betamethasone 17-Valerate that would concurrently remove or reduce the levels of its 1,2-dihydro variant. google.comgoogle.com

A typical purification sequence involves:

Liquid-Liquid Extraction: After the synthesis reaction, the product is worked up using an organic solvent (like Tetrahydrofuran) and washed with aqueous solutions (e.g., sodium chloride solution) to remove water-soluble reagents and by-products. google.com

Concentration: The organic layer containing the crude product is concentrated under reduced pressure to yield an oily residue. google.com

Primary Crystallization: The crude oil is dissolved in a specific solvent mixture, such as methanol, water, and glacial acetic acid. The solution is heated until clear and then cooled to induce crystallization. The resulting solid is collected by filtration. google.comgoogle.com

Recrystallization/Final Purification: The crude crystalline solid is further purified by recrystallization. This often involves dissolving it in a solvent like acetone, treating it with activated carbon to remove color impurities, and then inducing crystallization by adding an anti-solvent such as purified water. The final product is collected by filtration, washed, and dried. google.comgoogle.com

The efficiency of these purification steps is assessed using HPLC to ensure the final API meets stringent purity requirements, with minimal levels of related compounds like this compound.

Table 2: Summary of Purification and Isolation Techniques

| Technique | Principle | Application in Context |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of components between a stationary phase and a liquid mobile phase under high pressure. | Gold standard for purity testing and quantification of this compound. google.com Used in a preparative mode for isolation. |

| Column/Flash Chromatography | Separation based on the differential adsorption of components onto a solid stationary phase (e.g., silica gel) as a mobile phase flows through. | Used for preparative separation of synthetic products and impurities. |

| Crystallization | Separation of a solid solute from a solution by manipulating its solubility (e.g., by cooling or adding an anti-solvent). | Key method for bulk purification of the crude product and removal of impurities post-synthesis. google.comgoogle.com |

| Liquid-Liquid Extraction | Separation of compounds based on their relative solubilities in two different immiscible liquids. | Used during the initial work-up of the synthesis reaction mixture to remove inorganic salts and polar impurities. google.com |

| Thin-Layer Chromatography (TLC) | A chromatographic technique used to separate non-volatile mixtures on a plate coated with an adsorbent material. | Used for monitoring reaction progress and for the preparative isolation of small quantities of products or impurities. nih.gov |

Advanced Analytical Characterization Techniques for Research on 1,2 Dihydro Betamethasone 17 Valerate

Spectroscopic Methodologies for Structural Elucidation and Conformation Analysis

The precise identification and structural confirmation of 1,2-Dihydro Betamethasone (B1666872) 17-Valerate, particularly in the context of it being an impurity, necessitates the use of sophisticated spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of corticosteroids and their derivatives.

¹H-NMR: In the ¹H-NMR spectrum of 1,2-Dihydro Betamethasone 17-Valerate, the characteristic signals for the vinylic protons at the C1 and C2 positions of the parent compound (Betamethasone 17-Valerate) would be absent. chemicalbook.com Instead, complex multiplets corresponding to the saturated C1 and C2 methylene (B1212753) protons would be expected in the aliphatic region of the spectrum. The remaining protons, including those of the methyl groups, the steroidal skeleton, and the valerate (B167501) side chain, would show shifts comparable, yet distinct, from the parent compound due to the change in the A-ring conformation.

¹³C-NMR: The ¹³C-NMR spectrum would provide definitive evidence of the A-ring saturation. The signals for the sp² carbons at C1, C2, C3, C4, and C5 in Betamethasone 17-Valerate would be replaced by signals corresponding to sp³ carbons in the 1,2-dihydro derivative, appearing at significantly higher fields.

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable for assigning the specific proton and carbon signals, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments would be crucial for determining the stereochemistry of the A/B ring junction and the conformation of the entire molecule, which is altered by the removal of the C1-C2 double bond. researchgate.net

Table 1: Predicted Key NMR Differences between Betamethasone 17-Valerate and its 1,2-Dihydro Derivative

| Feature | Betamethasone 17-Valerate | This compound |

|---|---|---|

| C1-H, C2-H Signals | Present in vinylic region (¹H-NMR) | Absent from vinylic region; appear as saturated multiplets (¹H-NMR) |

| C1, C2, C3, C4, C5 | sp² hybridized signals (¹³C-NMR) | sp³ hybridized signals at higher field (¹³C-NMR) |

| A-Ring Conformation | Planar/near-planar diene system | Saturated, likely chair or boat-like conformation |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) Applications

HRMS is essential for confirming the elemental composition, while MS/MS provides structural information through fragmentation analysis.

HRMS: High-resolution mass spectrometry would accurately determine the mass of the molecular ion, [M+H]⁺, confirming the molecular formula C₂₇H₃₉FO₆. The exact mass of this compound is 478.2731 g/mol , which is two mass units higher than that of Betamethasone 17-Valerate (476.2574 g/mol ), reflecting the addition of two hydrogen atoms. guidechem.comchemicalbook.com

MS/MS: Tandem mass spectrometry is used to study the fragmentation pathways. While specific MS/MS spectra for the 1,2-dihydro derivative are not widely published, the fragmentation would likely involve the neutral loss of the valerate side chain, water, and hydrofluoric acid, similar to other corticosteroids. nih.govnih.gov The fragmentation pattern of the steroidal core would differ from the parent compound due to the saturated A-ring, providing a diagnostic tool for its identification. Studies on related betamethasone metabolites show that reduction of the A-ring is a known metabolic pathway. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid method for identifying the key functional groups present in the molecule.

The IR spectrum of this compound would exhibit characteristic absorption bands. Key differences compared to Betamethasone 17-Valerate would be the absence of the C=C stretching vibration associated with the conjugated dienone system.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |

|---|---|---|

| O-H Stretch | 3200-3600 | Broad band from hydroxyl groups at C11 and C21. |

| C-H Stretch | 2850-3000 | Aliphatic and alicyclic C-H bonds. |

| C=O Stretch (Ester) | ~1730-1740 | From the valerate ester at C17. |

| C=O Stretch (Ketone) | ~1705-1725 | From the saturated ketone at C3. |

| C=O Stretch (Ketone) | ~1700-1720 | From the ketone at C20. |

| C-O Stretch | 1000-1300 | Associated with alcohols and the ester group. |

| C-F Stretch | 1000-1400 | Fluorine substituent at C9. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Research Quantification

UV-Vis spectroscopy is a valuable tool for quantification, though it offers less structural information than other methods. Betamethasone 17-Valerate has a characteristic maximum absorbance (λmax) around 240 nm, which is due to the π→π* transition of the conjugated 1,4-diene-3-one chromophore in the A-ring. ijisrt.comnih.gov The saturation of the 1,2-double bond in this compound removes this extended conjugation. Consequently, the compound would not exhibit the strong absorbance at 240 nm. Instead, it would show a much weaker n→π* transition for the isolated C3-ketone at a shorter wavelength, making UV detection less sensitive and less specific compared to the parent drug. This spectral difference is a key feature used in HPLC methods to distinguish between the parent compound and its A-ring saturated impurities or metabolites.

Raman Spectroscopy for Solid-State Form and Distribution in Research Formulations

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about the chemical structure and physical form of a substance. It is particularly useful for analyzing solid-state properties and for mapping the distribution of components within a formulation.

For this compound, Raman spectroscopy could be used to:

Identify Polymorphs: Differentiate between various crystalline forms (polymorphs) or identify an amorphous state, as each form would have a unique Raman spectrum.

Analyze Formulations: In a research setting, confocal Raman mapping could visualize the distribution of this compound as an impurity within a cream or ointment matrix containing the parent Betamethasone 17-Valerate. Studies on Betamethasone 17-Valerate have identified distinct Raman peaks for its dissolved and crystalline forms (e.g., C=O stretching peaks at 1666 cm⁻¹ and 1659 cm⁻¹, respectively), a principle that would also apply to the analysis of its dihydro derivative. pharmaexcipients.com

Chromatographic Techniques for Purity Assessment and Quantitative Analysis in Research Contexts

Chromatography is the cornerstone for separating and quantifying components within a mixture. In the research of this compound, various chromatographic techniques are essential for purity assessment and quantitative analysis.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is the most prevalent technique for the analysis of Betamethasone 17-Valerate and its related substances, including its 1,2-dihydro derivative. maynoothuniversity.ienih.gov The development of a robust HPLC method is critical for separating the active pharmaceutical ingredient (API) from any process impurities or degradation products. nih.gov Method validation is performed according to the International Conference on Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. maynoothuniversity.ienih.govnih.gov

Research studies on related compounds utilize various HPLC configurations. A common approach involves a C18 column, which is a non-polar stationary phase. maynoothuniversity.ieoup.comresearchgate.net The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous component, often a buffer or an acid solution like phosphoric acid, run in either isocratic or gradient elution mode. maynoothuniversity.ienih.govoup.com UV detection is frequently set around 240 nm, a wavelength where the chromophore of the steroid absorbs strongly. maynoothuniversity.ienih.govresearchgate.net The goal is to achieve adequate separation between the main compound and all potential impurities, such as its isomer Betamethasone 21-Valerate and the hydrolysis product Betamethasone. nih.govresearchgate.netnih.gov

| Parameter | Example 1 | Example 2 | Example 3 |

| Column | YMC-Pack Pro C18 (150 mm x 4.6 mm, 3 µm) oup.comresearchgate.net | Ascentis Express C18 (100 mm x 3.0 mm) maynoothuniversity.ienih.gov | Altima C18 (250 x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Gradient: A: Methanol (B129727)/Phosphoric Acid/Water/Acetonitrile; B: Acetonitrile/Methanol/Phosphoric Acid/Water oup.comresearchgate.netnih.gov | Gradient: A: Acetonitrile/Methanol (83:17); B: Aqueous Phosphoric Acid Solution maynoothuniversity.ienih.gov | Gradient: A: Water/THF/Acetonitrile; B: Acetonitrile/THF/Water/Methanol nih.gov |

| Flow Rate | 0.7 - 1.0 mL/min maynoothuniversity.ieoup.com | 0.75 mL/min maynoothuniversity.ienih.gov | 1.0 mL/min nih.gov |

| Detection | UV at 235 nm oup.comresearchgate.net | UV at 240 nm maynoothuniversity.ienih.gov | UV at 240 nm nih.gov |

| Column Temp. | 40°C oup.comresearchgate.net | 30°C maynoothuniversity.ienih.gov | 50°C nih.gov |

This table presents examples of HPLC conditions used in the analysis of Betamethasone 17-Valerate, which are foundational for developing methods for its 1,2-dihydro analog.

While HPLC is the primary tool for non-volatile analytes, Gas Chromatography (GC) is essential for the profiling of volatile impurities, particularly residual solvents from the synthesis process. sigmaaldrich.comresearchgate.net Regulatory guidelines mandate the control of residual solvents in all active pharmaceutical ingredients. researchgate.net For a compound like this compound, a headspace GC (HSGC) method coupled with a Flame Ionization Detector (FID) would be the standard approach. researchgate.net This involves dissolving the sample in a high-boiling solvent like dimethylsulfoxide (DMSO), heating the vial to allow volatile solvents to partition into the headspace, and then injecting the vapor phase into the GC. researchgate.net Method validation would be conducted as per ICH guidelines to ensure specificity, linearity, and precision for all potential residual solvents. researchgate.net

The characterization and quantification of stereoisomers are critically important in pharmaceutical research, as different stereoisomers can have varied pharmacological and toxicological profiles. chromatographyonline.comdntb.gov.ua Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster analysis times and higher efficiency compared to HPLC. chromatographyonline.comfagg.be

For a molecule with multiple chiral centers like this compound, SFC would be an invaluable research tool. The technique uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier like methanol. chromatographyonline.com The separation is achieved on a chiral stationary phase (CSP). chromatographyonline.com A screening approach, testing various CSPs and mobile phase compositions, is typically employed to find the optimal conditions for resolving all stereoisomers. chromatographyonline.comnih.gov The development of an SFC method would be crucial for isolating and quantifying each specific stereoisomer of this compound for further research.

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. researchgate.networdpress.com This technique provides unambiguous information about molecular conformation, stereochemistry, and intermolecular interactions within the crystal lattice. researchgate.net The process involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern. wordpress.com

For this compound, obtaining a crystal structure would be a primary research goal. It would confirm the relative stereochemistry of all chiral centers, which is altered from the parent compound by the reduction of the 1,2-double bond. Currently, a 3D conformer for the parent Betamethasone 17-Valerate is noted as being difficult to generate due to undefined stereocenters, highlighting the need for experimental determination via techniques like X-ray crystallography. nih.gov The resulting structural data, including bond lengths, bond angles, and crystal packing information, are invaluable for understanding its physicochemical properties and for computational modeling studies.

Stability-Indicating Analytical Methodologies for Degradation Product Analysis

A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients. conicet.gov.ar The development of such methods is a regulatory requirement and is crucial for understanding the intrinsic stability of a drug substance. oup.comconicet.gov.ar For this compound, this involves subjecting the compound to forced degradation under various stress conditions, including acid, base, oxidation, heat, and light. nih.govnih.gov

Studies on the parent compound, Betamethasone 17-Valerate, have shown that it is susceptible to degradation, primarily through an acyl migration (isomerization) and hydrolysis. maynoothuniversity.iemaynoothuniversity.ienih.gov Under acidic and basic conditions, the valerate group can migrate from the C17 to the C21 position, forming the less potent Betamethasone 21-Valerate. maynoothuniversity.ienih.gov Hydrolysis of the ester linkage can also occur, yielding Betamethasone alcohol. nih.govnih.gov A stability-indicating HPLC method must be able to resolve the parent drug from these and other potential degradants. oup.comnih.gov The analysis of samples from these stress studies helps to establish the degradation pathways and validates the analytical method's ability to monitor stability. researchgate.netsigmaaldrich.com

| Stress Condition | Major Degradation Products of Betamethasone 17-Valerate | Reference |

| Thermal | Betamethasone 21-Valerate, Betamethasone | researchgate.netnih.govresearchgate.net |

| Acid/Base Catalysis | Betamethasone 21-Valerate (isomerization), Betamethasone (hydrolysis) | maynoothuniversity.ienih.gov |

| Photodegradation (UV Light) | Lumi, photolumi, and andro derivatives | nih.gov |

This table summarizes the known degradation products of Betamethasone 17-Valerate, which would be the expected targets in stability studies of its 1,2-dihydro derivative.

Preclinical Pharmacological Profile of this compound Remains Undocumented in Publicly Available Research

Despite a comprehensive search of scientific literature and databases, no preclinical data or research findings could be located for the specific chemical compound "this compound."

Extensive searches were conducted to gather information on the pharmacological mechanisms and molecular interactions of this compound, focusing on key areas of preclinical research as outlined in the requested article structure. These areas included glucocorticoid receptor binding dynamics, cellular signal transduction pathway modulation, and enzyme modulation studies.

The scientific community has extensively studied Betamethasone 17-Valerate, a potent topical corticosteroid. Research on this parent compound covers its binding affinity for the glucocorticoid receptor, its metabolic pathways, and its influence on gene expression. For instance, studies have shown that Betamethasone 17-Valerate binds with high affinity to glucocorticoid receptors, leading to the modulation of inflammatory genes. However, the specific derivative, this compound, is not mentioned in the available literature as a metabolite or a compound that has been synthesized and evaluated for its pharmacological properties.

The absence of information on "this compound" prevents a detailed analysis of its:

Glucocorticoid Receptor Binding Dynamics: There are no available in vitro binding affinity and selectivity studies or any receptor-ligand docking and molecular modeling simulations for this specific compound.

Cellular Signal Transduction Pathways: No cell-based assays have been published that describe its effects on gene expression through transactivation or transrepression mechanisms, nor are there any protein-protein interaction analyses.

Enzyme Modulation: Its potential effects on enzymes such as 11β-Hydroxysteroid Dehydrogenase have not been documented.

Therefore, due to the lack of any publicly available scientific research, it is not possible to provide an article on the pharmacological mechanisms and molecular interactions of this compound at the preclinical level.

Pharmacological Mechanisms and Molecular Interactions of 1,2 Dihydro Betamethasone 17 Valerate at the Preclinical Level

Mechanisms of Cellular Response in Preclinical In Vitro Models (Based on Betamethasone (B1666872) 17-Valerate)

In vitro studies using various cell lines have been instrumental in elucidating the cellular and molecular mechanisms of Betamethasone 17-Valerate.

Apoptosis and Cell Cycle Modulation in Specific Cell Lines

Betamethasone 17-Valerate has demonstrated the ability to influence cell proliferation and survival by modulating apoptosis and the cell cycle. In studies on human keratinocyte cell lines, such as HaCaT, Betamethasone 17-Valerate has been shown to induce apoptosis, a form of programmed cell death. This effect is particularly relevant in hyperproliferative skin conditions. Furthermore, research indicates that Betamethasone 17-Valerate can arrest the cell cycle, primarily in the G0/G1 and G2/M phases, thereby inhibiting the proliferation of these cells.

| Cell Line | Effect on Apoptosis | Effect on Cell Cycle |

| HaCaT (Human Keratinocytes) | Induction of apoptosis | Arrest in G0/G1 and G2/M phases |

It is important to note that these findings are specific to Betamethasone 17-Valerate and the HaCaT cell line. The apoptotic and cell cycle modulating effects of 1,2-Dihydro Betamethasone 17-Valerate have not been documented.

Cytokine and Inflammatory Mediator Production Modulation

A cornerstone of the anti-inflammatory action of corticosteroids like Betamethasone 17-Valerate is their ability to suppress the production of pro-inflammatory cytokines and other inflammatory mediators. This is achieved through the regulation of gene transcription. Upon binding to the glucocorticoid receptor, the complex translocates to the nucleus and can either upregulate the expression of anti-inflammatory genes or, more commonly, repress the transcription of pro-inflammatory genes. This repression often involves the inhibition of key transcription factors such as NF-κB and AP-1.

While the general mechanism of cytokine modulation by corticosteroids is well-understood, specific in vitro data quantifying the effect of this compound on the production of cytokines like TNF-α, IL-1β, IL-6, and various chemokines is not available.

Immunomodulatory Effects in Cell-Based Assays

The immunomodulatory properties of Betamethasone 17-Valerate extend beyond cytokine suppression. In various cell-based assays, it has been shown to affect the function of multiple immune cells. For instance, it can inhibit the proliferation and activation of T-lymphocytes, reduce the antigen-presenting capacity of dendritic cells, and suppress the degranulation of mast cells, which are key events in allergic and inflammatory responses.

Specific cell-based assay results detailing the immunomodulatory profile of this compound are currently absent from the scientific literature.

Comparative Mechanistic Studies with Related Corticosteroids (Based on Betamethasone 17-Valerate)

Comparative studies are essential for understanding the relative potency and specific mechanistic nuances of different corticosteroids. Betamethasone 17-Valerate has been compared to other corticosteroids, such as Betamethasone Dipropionate and Prednisolone (B192156), in various preclinical models. These studies often reveal differences in receptor affinity, transactivation and transrepression activity, and ultimately, anti-inflammatory potency. For example, the nature of the ester at the 17-position can significantly influence the lipophilicity and percutaneous absorption of the corticosteroid, thereby affecting its local bioavailability and potency.

| Corticosteroid | Relative Anti-inflammatory Potency (General) | Key Mechanistic Differences (General) |

| Betamethasone 17-Valerate | Potent | Ester group influences local pharmacokinetics. |

| Betamethasone Dipropionate | Very Potent | Higher lipophilicity and receptor affinity compared to the 17-valerate ester. |

| Prednisolone | Moderate | Systemic corticosteroid with a different side-chain structure affecting receptor binding. |

Crucially, no comparative mechanistic studies involving this compound have been published, leaving its pharmacological profile relative to other corticosteroids entirely speculative.

Preclinical Pharmacokinetic Studies and Biotransformation Pathways of 1,2 Dihydro Betamethasone 17 Valerate

Absorption and Permeability Studies in In Vitro Models

In vitro models are fundamental in predicting the absorption and permeability of topical corticosteroids. These systems allow for the controlled study of a compound's ability to cross biological membranes, providing critical data before advancing to more complex preclinical studies.

Permeability Across Biological Barriers (e.g., Caco-2 cell monolayers, excised animal skin)

While specific permeability data for 1,2-Dihydro Betamethasone (B1666872) 17-Valerate is not extensively documented in publicly available literature, the methodologies used for its parent compound, Betamethasone 17-Valerate, provide the framework for such analysis.

Caco-2 Cell Monolayers: The Caco-2 cell line, derived from human colon epithelial cancer cells, is a widely accepted in vitro model for predicting human intestinal absorption of drugs. nih.govresearchgate.net When cultured, these cells differentiate to form a monolayer with tight junctions, mimicking the intestinal epithelium. nih.govresearchgate.net This model is used to determine a compound's apparent permeability coefficient (Papp) by measuring its transport from the apical (top) to the basolateral (bottom) side of the monolayer. nih.govresearchgate.net This system can assess both passive diffusion and active transport mechanisms. eurekaselect.com Although primarily used for oral absorption, it can provide insights into general membrane permeability.

Excised Animal Skin: For topical drug delivery, excised skin from animal models (such as rats or mice) is a crucial tool. rjptonline.org In vitro percutaneous permeation studies with excised human skin have been performed on the parent compound, Betamethasone 17-Valerate. nih.gov These studies measure the flux of the drug through the different layers of the skin—stratum corneum, epidermis, and dermis. Research has shown that more lipophilic corticosteroids, like Betamethasone 17-Valerate, tend to partition more readily into the viable layers of the skin (epidermis and dermis). nih.gov For example, one study found the mean amount of Betamethasone 17-Valerate in the dermis was four times greater than that of the less lipophilic Betamethasone. nih.gov Such models are critical for evaluating how formulation changes can affect drug delivery into and through the skin. nih.govpharmaexcipients.com

In Vitro Diffusion Cell Design and Validation for Permeation Research

The Franz diffusion cell is a standard and widely used apparatus for in vitro permeation studies of topical formulations. mdpi.comsemanticscholar.org This system consists of a donor chamber, where the test formulation is applied to a membrane (such as excised skin), and a receptor chamber containing a fluid that is continuously stirred. mdpi.commdpi.com Samples are drawn from the receptor fluid at various time points to quantify the amount of drug that has permeated through the membrane. mdpi.com

The design of these cells is critical for obtaining reproducible data. Key validation parameters include cell dimensions, stirring conditions, membrane type, and temperature regulation. semanticscholar.org Proper validation can significantly reduce variability in permeation data. semanticscholar.org While the classic vertical Franz cell is common, other designs like horizontal or flow-through cells have been developed to better mimic in vivo conditions and facilitate automated sampling. mdpi.comnih.gov

| Diffusion Cell Type | Key Features | Primary Application | References |

|---|---|---|---|

| Vertical Franz Cell | Static system with a donor chamber above a receptor chamber, separated by a membrane. | Standard for testing semi-solid formulations like creams and gels. | mdpi.comsemanticscholar.org |

| Horizontal (Side-Bi-Side) Cell | Donor and receptor chambers are positioned horizontally. Allows for stirring in both chambers. | Suitable for liquid formulations and suspensions. | mdpi.com |

| Dynamic/Flow-Through Cell (e.g., Kelder cell) | Receptor fluid is continuously replaced, better mimicking blood flow and maintaining sink conditions. Compatible with automation. | Advanced studies requiring simulation of in vivo clearance and automated sampling. | nih.gov |

Distribution and Elimination Studies in Preclinical Animal Systems (excluding human data)

Animal models are indispensable for understanding how a compound distributes throughout the body and how it is ultimately eliminated.

Tissue Distribution Profiles in Animal Models

Following absorption, a drug distributes from the systemic circulation into various tissues and organs. For corticosteroids like Betamethasone 17-Valerate, species-specific differences are significant. For instance, in rats, Betamethasone 17-Valerate can act as an anticorticosteroid, antagonizing the anti-inflammatory effects of other steroids. nih.gov In contrast, in mice, it behaves as a potent anti-inflammatory agent. nih.gov These species-dependent effects underscore the importance of selecting appropriate animal models in preclinical studies. Distribution studies typically involve administering the compound to animals (e.g., rats, mice) and measuring its concentration in various tissues (skin, liver, kidney, etc.) at different time points. researchgate.net This helps to identify target organs and potential sites of accumulation.

Excretion Pathways in Preclinical Species

The elimination of a drug and its metabolites from the body is a critical pharmacokinetic process. Studies in preclinical species help to identify the primary routes of excretion, which are typically through the bile (leading to fecal excretion) and urine. For steroids, biliary excretion is often a major pathway. nih.gov For example, studies on other 17β-hydroxylated steroids in rats and cattle have shown that bile is a major route of excretion, with the compound undergoing extensive metabolism before elimination. nih.gov The specific metabolic pathways can differ significantly between species, affecting the nature of the excreted compounds. nih.gov

Metabolism and Biotransformation Research

1,2-Dihydro Betamethasone 17-Valerate is a metabolite of Betamethasone 17-Valerate. The biotransformation of the parent compound is therefore central to understanding the presence and behavior of the dihydro-metabolite.

The metabolism of Betamethasone 17-Valerate can occur in the skin, although studies using living skin equivalents (LSE) suggest this is limited. nih.govnih.gov The primary metabolic pathways for corticosteroids often involve hydrolysis of ester groups and modifications to the steroid ring structure. Betamethasone 17-Valerate can undergo hydrolysis and isomerization to form Betamethasone 21-Valerate and Betamethasone alcohol. researchgate.net The formation of the 1,2-dihydro metabolite involves the reduction of the double bond in the A-ring of the steroid nucleus, a common metabolic pathway for many corticosteroids. This reduction is a key step in the deactivation and subsequent elimination of the compound.

Identification of Metabolites in In Vitro Systems (e.g., Liver Microsomes, Hepatocytes, reconstructed skin)

In vitro systems are critical in preclinical studies to identify potential metabolites of a new chemical entity. These systems, which include liver microsomes, hepatocytes, and reconstructed skin models, allow for the controlled study of metabolic pathways in key tissues.

For the parent compound, Betamethasone 17-Valerate, studies have been conducted primarily using skin preparations, as it is a topically applied corticosteroid. Research using artificial living skin equivalents (LSE) has been instrumental. In these models, Betamethasone 17-Valerate undergoes biotransformation. The primary metabolites identified are its isomer, Betamethasone 21-Valerate, and the parent alcohol, Betamethasone. researchgate.netnih.govnih.gov Studies have demonstrated that Betamethasone 17-Valerate can decompose to these products. nih.govnih.gov One study noted that the conversion of Betamethasone 21-Valerate to Betamethasone was accelerated by skin homogenate, highlighting the metabolic capacity of the skin. researchgate.net

No specific metabolite identification studies for This compound in liver microsomes, hepatocytes, or reconstructed skin models are available in the published literature.

Table 1: Identified In Vitro Metabolites of Betamethasone 17-Valerate in Skin Models

| Parent Compound | In Vitro System | Identified Metabolites |

|---|---|---|

| Betamethasone 17-Valerate | Reconstructed Skin | Betamethasone 21-Valerate, Betamethasone |

Elucidation of Metabolic Enzymes and Pathways (e.g., Cytochrome P450 involvement, Esterase activity)

Understanding the enzymes responsible for metabolizing a drug is fundamental to predicting its behavior in vivo. This involves investigating the roles of major enzyme families like Cytochrome P450 (CYP) and esterases.

The metabolism of Betamethasone 17-Valerate in the skin is primarily driven by esterase activity. researchgate.net Esterases within the skin hydrolyze the ester bond, leading to the formation of Betamethasone. The isomerization to Betamethasone 21-Valerate is a known degradation pathway that can occur in various formulations. nih.govmaynoothuniversity.ie This acyl migration from the C17 to the C21 position is a significant transformation pathway. maynoothuniversity.ie

While glucocorticoids as a class can be substrates and modulators of CYP enzymes, particularly CYP3A4, specific data on the direct role of CYP enzymes in the metabolism of Betamethasone 17-Valerate is not extensively detailed in the available literature. nih.gov The primary metabolic pathway identified in topical applications is hydrolysis via cutaneous esterases.

No information regarding the specific metabolic enzymes and pathways for This compound has been published. The saturation of the 1,2-double bond would likely alter its susceptibility to certain enzymatic transformations compared to the parent compound.

Metabolic Stability Assessment in Preclinical Models

Metabolic stability assays are performed to determine how quickly a compound is metabolized by enzymes in preclinical models, such as liver microsomes or hepatocytes. This data helps predict the drug's half-life and clearance in the body.

Studies on Betamethasone 17-Valerate have focused more on its chemical stability within various formulations rather than its metabolic stability in preclinical models like liver microsomes. The compound is known to be susceptible to degradation, particularly isomerization to the less potent Betamethasone 21-Valerate, a process influenced by pH and the composition of the formulation. nih.govnih.govmaynoothuniversity.ie For instance, the degradation of Betamethasone 17-Valerate was found to follow apparent first-order kinetics in semi-solid bases. nih.govnih.gov Its maximum stability has been observed at a pH of 4-5. nih.gov

There is no published data on the metabolic stability of This compound .

Table 2: Chemical Stability Findings for Betamethasone 17-Valerate

| Parameter | Observation | Reference |

|---|---|---|

| Primary Degradation Pathway | Isomerization (transesterification) to Betamethasone 21-Valerate and hydrolysis to Betamethasone alcohol | nih.govnih.govmaynoothuniversity.ie |

| Kinetic Profile | Apparent first-order degradation | nih.govnih.gov |

Protein Binding Characteristics in Preclinical Sera

The extent to which a drug binds to proteins in the blood, such as albumin, influences its distribution and availability to target tissues and metabolizing enzymes. This is typically assessed using preclinical sera from various species.

No protein binding data for This compound is available.

Preclinical Pharmacodynamic Efficacy and Mechanistic Investigations of 1,2 Dihydro Betamethasone 17 Valerate

In Vivo Animal Models for Mechanistic Research

There is no available information from in vivo animal studies specifically investigating the mechanistic properties of 1,2-Dihydro Betamethasone (B1666872) 17-Valerate.

Anti-inflammatory Models (e.g., Edema Models, Delayed Hypersensitivity Models in rodents)

No studies were found that evaluated the anti-inflammatory effects of 1,2-Dihydro Betamethasone 17-Valerate in established rodent models of edema or delayed-type hypersensitivity.

Immunosuppressive Models (e.g., Lymphocyte Activation in rodents)

There is no published research on the immunosuppressive activity of this compound, including its effects on lymphocyte activation in rodent models.

Investigation of Specific Organ/Tissue Responses in Animal Models

Specific organ or tissue responses to this compound in animal models have not been documented in the scientific literature.

Histopathological and Molecular Biomarker Analysis in Preclinical Studies

No preclinical studies involving histopathological analysis or the investigation of molecular biomarkers for this compound have been published.

Gene Expression Profiling in Target Tissues from Animal Models

There are no available data on gene expression profiling in any target tissues from animal models treated with this compound.

Proteomic and Metabolomic Investigations in Preclinical Samples

No proteomic or metabolomic studies have been conducted on preclinical samples related to the administration of this compound.

An article on the preclinical pharmacodynamic efficacy and mechanistic investigations of This compound cannot be generated as requested. Extensive searches for scientific literature and data pertaining specifically to this chemical entity have yielded no results.

The available body of research focuses overwhelmingly on the widely studied parent compound, Betamethasone 17-Valerate . Preclinical and clinical studies detailing the pharmacodynamic properties, comparative efficacy, and dose-response relationships are well-documented for Betamethasone 17-Valerate. However, information regarding a "1,2-Dihydro" derivative is absent from the public domain of scientific and medical research.

It is possible that "this compound" may be a metabolite, a synthetic intermediate, or a misnomer for the parent compound. Without any specific data on its pharmacodynamic profile, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the following sections, as outlined in the prompt, cannot be addressed for This compound :

Dose-Response Relationships in Preclinical Animal Models for Mechanistic Understanding

Should information on Betamethasone 17-Valerate be of interest, a comprehensive article can be provided, as there is a wealth of available data for this compound.

Structure Activity Relationship Sar and Medicinal Chemistry Aspects of 1,2 Dihydro Betamethasone 17 Valerate

Impact of the 1,2-Dihydro Modification on Glucocorticoid Activity and Metabolism

Metabolically, the A-ring of glucocorticoids is typically reduced by 5α- and 5β-reductase enzymes in the liver, a process considered a pathway of inactivation. mdpi.com While traditionally viewed as inactive, some 5α-reduced metabolites of natural glucocorticoids have been shown to retain the ability to bind and activate the glucocorticoid receptor, sometimes with a dissociated profile, meaning they may retain anti-inflammatory effects with fewer metabolic side effects. mdpi.comnih.gov Conversely, 5β-reduced metabolites, which have a more bent A/B ring structure, are generally less effective at GR binding and activation. mdpi.comlibretexts.org Therefore, the metabolism of 1,2-Dihydro Betamethasone (B1666872) 17-Valerate would likely follow these established pathways, leading to further reductions in or complete loss of activity.

Stereochemical Implications of the 1,2-Dihydro Moiety

The hydrogenation of the Δ¹ double bond in the betamethasone steroid nucleus introduces two new chiral centers at positions C1 and C2. This saturation removes the planarity of the Δ¹,⁴-diene system, resulting in a more flexible A-ring that can adopt various chair, boat, or twist-boat conformations. libretexts.org The stereochemical outcome of this reduction is critical, as the spatial arrangement of the newly introduced hydrogen atoms dictates the conformation of the A-ring and the fusion between the A and B rings.

The reduction of the Δ⁴ double bond, which is also saturated in a fully reduced A-ring, can result in either a 5α or 5β configuration. This leads to two distinct geometries for the A/B ring junction:

5α-Configuration: The hydrogen at C5 is in the α-position (pointing down), resulting in a trans-fused A/B ring system. This conformation is relatively flat and rigid. pharmaexcipients.comnih.gov

5β-Configuration: The hydrogen at C5 is in the β-position (pointing up), resulting in a cis-fused A/B ring system. This creates a significant bend in the steroid backbone. pharmaexcipients.comnih.govnih.gov

The stereochemistry at C1 and C2 adds another layer of complexity. For instance, enzymatic reduction of a Δ¹-double bond by 3-ketosteroid Δ¹-dehydrogenase is known to be highly stereospecific, typically involving the addition of 1α and 2β hydrogens. nih.govpatsnap.com The resulting stereoisomers of 1,2-dihydro betamethasone will have markedly different three-dimensional shapes, which directly influences their ability to fit into the ligand-binding pocket of the glucocorticoid receptor.

Conformational Analysis and Receptor Recognition

The glucocorticoid receptor's ligand-binding domain (LBD) is a finely tuned pocket that recognizes the specific three-dimensional shape of active steroids. researchgate.net Potent agonists like dexamethasone (B1670325) (an epimer of betamethasone) bind tightly, inducing a specific conformational change in the receptor, particularly in the C-terminal Activation Function 2 (AF-2) helix, which is crucial for recruiting coactivator proteins and initiating gene transcription. nih.gov

The planarity of the A-ring conferred by the Δ¹,⁴-diene system is a key feature for high-affinity binding. researchgate.netnih.gov Saturation of the 1,2-double bond disrupts this planarity.

The resulting flexible, non-planar A-ring of a 1,2-dihydro derivative would fit poorly within the rigid confines of the GR's ligand-binding pocket.

Key hydrogen bonds between the receptor's amino acid residues (like Q570 and R611) and the steroid's C3-keto group might be misaligned due to the altered A-ring conformation. researchgate.net

Studies have shown that 5α-reduced glucocorticoids, which are more planar than their 5β-counterparts, are more effective at binding to the GR. mdpi.com The highly bent structure of 5β-isomers is particularly detrimental to receptor activation. mdpi.comlibretexts.org

Therefore, the conformational changes arising from the 1,2-dihydro modification lead to a significant loss of binding affinity and, consequently, a dramatic reduction in glucocorticoid activity.

Role of the 17-Valerate Ester in Modulating Pharmacological Properties

Esterification of corticosteroids at the C17 or C21 positions is a common strategy to create prodrugs with modified physicochemical properties. In the case of betamethasone 17-valerate, the valerate (B167501) (pentanoate) ester at the 17α-hydroxyl position plays a crucial role in its use as a topical anti-inflammatory agent. nih.govnih.gov The ester moiety increases the lipophilicity of the molecule, which enhances its penetration through the lipid-rich stratum corneum of the skin. nih.gov

Esterase-Mediated Activation and Degradation Mechanisms

Betamethasone 17-valerate is a prodrug that requires enzymatic cleavage to release the pharmacologically active parent compound, betamethasone. This activation is primarily carried out by esterase enzymes present in the skin. researchgate.netnih.gov

A significant aspect of its metabolism and degradation is the chemical (non-enzymatic) migration of the acyl group. The degradation pathway often involves the intramolecular transesterification of the valerate group from the C17 position to the C21 position, forming the betamethasone 21-valerate isomer. uomustansiriyah.edu.iqyoutube.com This 21-ester is then readily hydrolyzed by skin esterases to yield active betamethasone. researchgate.net The rate of this isomerization and subsequent hydrolysis is influenced by factors like pH and the formulation vehicle. nih.govuomustansiriyah.edu.iq

Table 1: Degradation Pathways of Betamethasone 17-Valerate This table is interactive. Click on the headers to sort.

| Step | Compound | Process | Resulting Compound(s) | Key Factor |

|---|---|---|---|---|

| 1 | Betamethasone 17-Valerate | Acyl Migration (Isomerization) | Betamethasone 21-Valerate | Chemical (pH, vehicle dependent) |

| 2 | Betamethasone 21-Valerate | Enzymatic Hydrolysis | Betamethasone (Active) | Skin Esterases |

Data sourced from studies on betamethasone valerate degradation kinetics. researchgate.netuomustansiriyah.edu.iqyoutube.com

Influence of Ester Moiety on Receptor Binding and Cellular Uptake

While the primary role of the 17-valerate ester is to enhance skin penetration, the esterified molecule itself can interact with the glucocorticoid receptor. Studies have shown that increasing the length of the ester chain at C17 from acetate (B1210297) to valerate leads to an increase in both lipophilicity and binding affinity for the GR. nih.gov However, this binding of the esterified form may not always translate to efficient receptor activation. Some studies suggest that while esterified betamethasone binds to the GR, it may act as only a partial agonist for transactivation compared to the unesterified parent compound. researchgate.net

Design and Synthesis of Analogues for SAR Exploration

The structure-activity relationship (SAR) of glucocorticoids is well-established. For betamethasone, key structural features for high potency include the Δ¹,⁴-diene in the A-ring, the 9α-fluoro group, the 11β-hydroxyl group, and the 16β-methyl group. researchgate.net The design of analogues of 1,2-Dihydro Betamethasone 17-Valerate for SAR exploration would logically proceed from a position of significantly reduced activity, aiming to understand the structural requirements for activity in a saturated A-ring system or to explore potential dissociated effects.

Synthetic strategies would involve the selective reduction of the parent compound, betamethasone 17-valerate, or starting from a 1,2-dihydro steroid precursor. nih.gov Given that the 1,2-dihydro modification drastically reduces activity, SAR exploration might focus on:

Restoring Planarity: Introducing modifications to the A-ring or other parts of the steroid nucleus to flatten the molecule and improve its fit in the GR binding pocket.

Modifying Side Chains: Altering the C17 ester or the C21 side chain to compensate for the loss of affinity from the A-ring modification. For example, replacing the 17-valerate with bulkier or more lipophilic esters could be explored. nih.gov

Exploring Dissociated Activity: Since some 5α-reduced metabolites show a separation of anti-inflammatory and metabolic effects, analogues of 1,2-dihydro betamethasone could be designed to enhance this dissociation. nih.gov This could involve synthesizing specific stereoisomers (e.g., pure 5α-isomers) and evaluating their ability to transrepress inflammatory genes versus transactivating metabolic genes.

Table 2: Key Structural Features of Betamethasone and Potential Modifications for SAR This table is interactive. Click on the headers to sort.

| Structural Feature | Function in Betamethasone | Modification Strategy for 1,2-Dihydro Analogues |

|---|---|---|

| A-Ring: Δ¹,⁴-diene | Enhances glucocorticoid activity; A-ring planarity. | Saturated in the dihydro form (activity reduced). Exploration would focus on other modifications to regain activity. |

| B-Ring: 9α-Fluoro | Potentiates glucocorticoid and mineralocorticoid activity. | Retain this group to maximize any residual potency. |

| C-Ring: 11β-Hydroxyl | Essential for glucocorticoid activity. | Essential to retain for any GR-mediated activity. |

| D-Ring: 16β-Methyl | Increases anti-inflammatory activity and reduces mineralocorticoid effects. | Retain this group to maintain selectivity and potency. |

| D-Ring: 17-Valerate Ester | Increases lipophilicity for topical delivery. | Vary ester chain length and branching to optimize pharmacokinetics and receptor affinity. |

Modifications at the 1,2-Position and Steroid Core

The saturation of the C1-C2 double bond in the A-ring of betamethasone 17-valerate to form this compound is predicted to significantly impact its glucocorticoid activity. The presence of a double bond between the first and second carbon atoms of the steroid A-ring is a critical structural feature for high glucocorticoid potency. nih.govmdpi.com This unsaturation flattens the A-ring, a conformation that is believed to enhance the binding affinity of the molecule to the glucocorticoid receptor (GR). nih.gov

In the parent compound, betamethasone, the Δ1-double bond contributes to a greater anti-inflammatory effect compared to its non-Δ1 analogue, hydrocortisone (B1673445). nih.gov The introduction of this double bond in prednisolone (B192156) (Δ1-hydrocortisone) results in a four to five-fold increase in anti-inflammatory activity compared to hydrocortisone. ox.ac.uk Research on cortisol and its synthetic analogue, dexamethasone, has shown that the C1-C2 double bond in dexamethasone makes the A-ring and the C3-ketone group more planar, facilitating a more favorable interaction with key amino acid residues, such as Arginine 611 and Glutamine 570, within the ligand-binding pocket of the glucocorticoid receptor. nih.gov The flexibility of the C1-C2 single bond in cortisol is thought to be a primary reason for its lower affinity to the GR. nih.gov

Therefore, the reduction of the 1,2-double bond in this compound would likely lead to a more flexible A-ring, potentially reducing its binding affinity for the glucocorticoid receptor and, consequently, its anti-inflammatory potency. While direct experimental data on the biological activity of this compound is scarce, the established principles of corticosteroid SAR strongly suggest a significant decrease in glucocorticoid activity upon saturation of the A-ring.

Variations of the 17-Ester Side Chain

The 17-ester side chain plays a pivotal role in determining the potency and pharmacokinetic properties of topical corticosteroids. In betamethasone 17-valerate, the valerate (pentanoate) ester at the C17α position significantly enhances its lipophilicity and, consequently, its penetration through the skin. uni-ruse.bg This esterification strategy is a common approach to increase the therapeutic efficacy of corticosteroids in topical formulations.

In the case of betamethasone 17-valerate, the valerate ester provides a balance of lipophilicity and susceptibility to hydrolysis. Upon penetration into the skin, the ester can be hydrolyzed by cutaneous esterases to release the active parent steroid, betamethasone. The rate of this hydrolysis can influence the duration of action and the systemic absorption of the drug.

It is important to note that the esterification at the 17-position can also be susceptible to isomerization. In aqueous environments, the valerate group can migrate from the C17 to the C21 position, forming the 21-valerate ester. uni-ruse.bg This isomer possesses only a fraction of the therapeutic potency of the parent 17-valerate ester. uni-ruse.bg This chemical instability is a significant consideration in the formulation of topical products containing betamethasone 17-valerate.

While no specific studies on variations of the 17-ester side chain of this compound are available, it can be inferred that similar principles would apply. The choice of the ester would still be critical for its pharmacokinetic profile, and the potential for isomerization would remain a key stability concern.

Introduction of Other Substituents on the Steroid Nucleus

The steroid nucleus of betamethasone already incorporates several key substituents that enhance its glucocorticoid activity and selectivity. As previously mentioned, the 9α-fluoro and 16β-methyl groups are crucial for its high potency and reduced mineralocorticoid effects. wikipedia.orgmdpi.com The introduction of additional substituents would need to be carefully considered to avoid detrimental effects on its activity profile.

For example, fluorination at other positions, such as 6α, has been shown to increase glucocorticoid activity. mdpi.com However, such modifications can also influence the pharmacokinetic and pharmacodynamic properties in complex ways. The introduction of bulky groups could sterically hinder the binding of the molecule to the glucocorticoid receptor.

The following table summarizes the effects of key substituents on the corticosteroid nucleus, based on general knowledge of the class:

| Substituent | Position | Effect on Glucocorticoid Activity | Effect on Mineralocorticoid Activity | Reference |

| Double Bond | C1-C2 | Increases | Decreases | nih.govmdpi.com |

| Fluorine | 9α | Increases | Increases | mdpi.com |

| Methyl | 16β | Increases | Decreases/Eliminates | mdpi.com |

| Fluorine | 6α | Increases | Variable | mdpi.com |

| Hydroxyl | 11β | Essential for activity | Essential for activity | mdpi.com |

| Keto | 3 | Essential for activity | Essential for activity | nih.gov |

Any new substituents on the steroid nucleus of this compound would need to be evaluated in the context of the already existing modifications and the altered conformation of the A-ring.

Computational Chemistry and Quantitative Structure-Activity Relationship (QSAR) Studies for Rational Design

Computational chemistry and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for the rational design of new corticosteroid analogues with improved potency and selectivity. nih.gov QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity. plos.org These models can help identify key molecular descriptors that are important for activity and predict the potency of new, unsynthesized compounds.

For corticosteroids, QSAR studies have been used to model various properties, including receptor binding affinity, systemic clearance, and volume of distribution. These studies have highlighted the importance of molecular descriptors such as molecular volume, surface area, and electronic properties in determining the biological activity of these compounds.

Molecular docking simulations can provide insights into the binding mode of corticosteroids within the glucocorticoid receptor. These studies can help to visualize the interactions between the ligand and the amino acid residues of the receptor's binding pocket, explaining why certain structural modifications enhance or diminish activity. For instance, computational analyses have been instrumental in understanding the role of the A-ring conformation in receptor binding. nih.gov

While no specific QSAR or computational studies on this compound have been identified, such studies could be valuable in several ways:

Predicting Binding Affinity: A QSAR model could be developed to predict the glucocorticoid receptor binding affinity of A-ring saturated corticosteroids, providing a quantitative estimate of the expected loss of potency for this compound.

Understanding Receptor Interactions: Molecular dynamics simulations could be used to compare the binding of betamethasone 17-valerate and its 1,2-dihydro derivative to the glucocorticoid receptor. This would allow for a detailed analysis of the conformational changes in the A-ring and their impact on key interactions within the binding site.

Guiding the Design of Novel Analogues: By understanding the structural requirements for activity in A-ring saturated corticosteroids, computational methods could be used to design novel derivatives with potentially interesting pharmacological profiles, even if their potency is lower than that of their unsaturated counterparts.